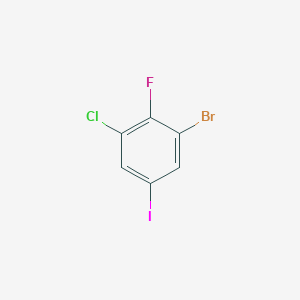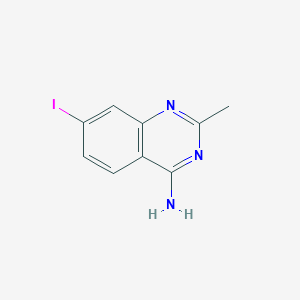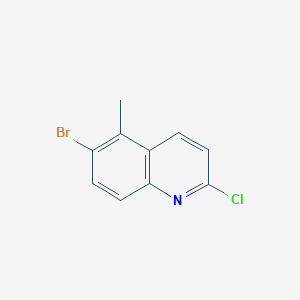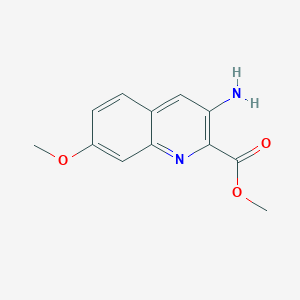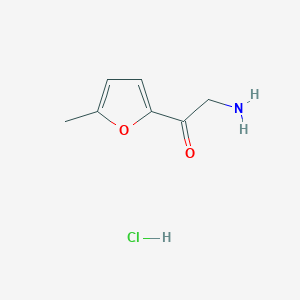![molecular formula C9H15NO2 B13662074 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide CAS No. 72948-84-6](/img/structure/B13662074.png)
4-Hydroxybicyclo[2.2.2]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybicyclo[222]octane-1-carboxamide is an organic compound with the molecular formula C9H15NO2 It is a derivative of bicyclo[222]octane, featuring a hydroxyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with bicyclo[2.2.2]octane derivatives.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various hydroxylation reactions.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
4-Hydroxybicyclo[2.2.2]octane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane core provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: This compound features a methyl ester group instead of a carboxamide group.
Uniqueness: 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its rigid bicyclic structure and the presence of both hydroxyl and carboxamide groups make it a versatile compound for various applications.
Properties
CAS No. |
72948-84-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-hydroxybicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C9H15NO2/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H2,10,11) |
InChI Key |
BUVPLGJELHTJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


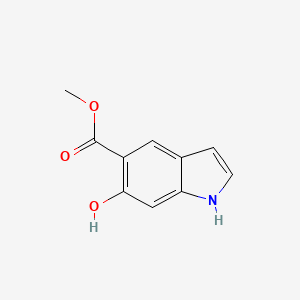
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
